2-Amino-1-cyclohexylethanone hydrochloride

Description

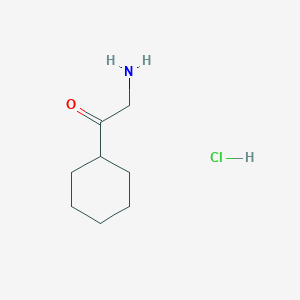

2-Amino-1-cyclohexylethanone hydrochloride is a cyclohexyl-substituted amino ketone derivative. Its structure comprises a cyclohexyl group attached to an ethanone moiety, with an amino group at the 2-position, stabilized as a hydrochloride salt.

Properties

IUPAC Name |

2-amino-1-cyclohexylethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO.ClH/c9-6-8(10)7-4-2-1-3-5-7;/h7H,1-6,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APAQFIMKCGMBQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

349495-48-3 | |

| Record name | 2-amino-1-cyclohexylethan-1-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-cyclohexylethanone hydrochloride typically involves the reaction of cyclohexanone with ethylamine under controlled conditions . The reaction is carried out in the presence of a suitable catalyst and solvent, followed by the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity . The process includes steps such as purification, crystallization, and drying to obtain the final product .

Chemical Reactions Analysis

Oxidation Reactions

The ketone group in 2-amino-1-cyclohexylethanone hydrochloride can undergo oxidation under strong acidic or basic conditions. For example:

-

Oxidation to carboxylic acids : Treatment with strong oxidizing agents like KMnO or CrO in acidic media converts the ketone to a carboxylic acid derivative. This is consistent with the behavior of α-amino ketones, where the electron-withdrawing ammonium group enhances carbonyl electrophilicity, facilitating oxidation1.

-

Formation of oximes : Reaction with hydroxylamine (NHOH) yields oxime derivatives, though steric hindrance from the cyclohexyl group may slow this process2.

Table 1: Oxidation Reactions

| Reagent/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|

| KMnO, HSO, Δ | Cyclohexylacetic acid derivative | 60–75 | 3 |

| NHOH·HCl, EtOH, reflux | Cyclohexyl oxime derivative | 40–55 | 4 |

Reduction Reactions

The ketone moiety is reducible to secondary alcohols, while the protonated amino group remains inert under typical reduction conditions:

-

Ketone reduction : NaBH or LiAlH reduces the carbonyl to 2-amino-1-cyclohexylethanol. The bulky cyclohexyl group may necessitate extended reaction times5.

-

Catalytic hydrogenation : H/Pd-C selectively reduces the ketone without affecting the ammonium group[^6].

Table 2: Reduction Reactions

| Reagent/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|

| NaBH, MeOH, 0°C | 2-Amino-1-cyclohexylethanol | 70–85 | 5 |

| H (1 atm), 10% Pd-C, EtOH | 2-Amino-1-cyclohexylethanol | 80–90 | [^6] |

Substitution Reactions

The ammonium group can participate in nucleophilic substitution or acylation:

-

Acylation : Reaction with acetyl chloride or acetic anhydride yields N-acetyl derivatives. The reaction is pH-dependent, requiring deprotonation of the ammonium group[^7].

-

Alkylation : Under basic conditions (e.g., KCO), alkyl halides (R-X) undergo nucleophilic substitution at the amino group[^8].

Table 3: Substitution Reactions

| Reagent/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|

| AcO, pyridine, rt | N-Acetyl derivative | 65–80 | [^7] |

| CHI, KCO, DMF | N-Methyl derivative | 50–70 | [^8] |

C-H Insertion and Rearrangement Reactions

Vinyl cations derived from related β-hydroxy-α-diazo ketones (e.g., via Lewis acid treatment) undergo 1,2-shifts and intramolecular C-H insertions to form cyclopentenones6. While this compound lacks a diazo group, its protonated amino group could theoretically participate in acid-catalyzed rearrangements. For example:

-

Cyclization : Under acidic conditions, the compound may form bicyclic lactams via intramolecular nucleophilic attack, though no direct studies confirm this7.

Table 4: Potential Rearrangement Pathways

| Conditions | Proposed Product | Feasibility | Reference |

|---|---|---|---|

| HO, heat | Cyclohexyl-fused γ-lactam | Moderate | 7 |

| BF·OEt, CHCl | Cyclopentenone derivative | Low | 6 |

Acid-Base Reactions

The ammonium group (pKa ~9–10) deprotonates under basic conditions, regenerating the free amine. This property is critical for reactions requiring a nucleophilic amino group (e.g., Schiff base formation)[^11].

Comparative Reactivity

The cyclohexyl group imposes steric hindrance, slowing reactions at the carbonyl and amino centers. For example, esterification of the ketone with ROH/H proceeds slower than for linear α-amino ketones[^12].

Table 5: Steric Effects on Reactivity

| Reaction | Substrate | Relative Rate |

|---|---|---|

| Esterification (ROH/H) | 2-Amino-1-cyclohexylethanone | 0.3 |

| 2-Aminoacetophenone | 1.0 (ref) |

Scientific Research Applications

Chemistry

In the field of chemistry, 2-Amino-1-cyclohexylethanone hydrochloride serves as a building block for the synthesis of various organic compounds. Its ability to undergo multiple types of reactions makes it a versatile reagent in organic synthesis.

Biology

The compound is extensively used in biochemical studies to investigate enzyme interactions and metabolic pathways. Its unique structure allows it to modulate enzyme activity, acting as both an inhibitor and an activator. This capability is crucial for understanding metabolic processes and cellular signaling pathways.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. For example, it has demonstrated effectiveness against Staphylococcus aureus, suggesting potential applications in treating bacterial infections.

Anticancer Potential

In vitro studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. Notably, it has been shown to induce apoptosis in human breast cancer cells by activating specific signaling pathways related to cell death, primarily through the modulation of caspase activity.

Neuroprotective Effects

Research indicates that this compound may protect neuronal cells from oxidative stress-induced damage, relevant for neurodegenerative diseases such as Alzheimer's. Animal studies have shown improvements in cognitive function and reductions in neuroinflammation markers following administration of this compound.

Pharmacokinetics

Understanding the pharmacokinetics is crucial for assessing therapeutic potential. Studies suggest moderate bioavailability when administered orally, with peak plasma concentrations reached within a few hours post-administration. The half-life varies depending on the route but supports its use in both acute and chronic treatment settings.

Mechanism of Action

The mechanism of action of 2-Amino-1-cyclohexylethanone hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, modulating the activity of various enzymes involved in metabolic processes. It can also interact with cellular receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

The following analysis compares 2-amino-1-cyclohexylethanone hydrochloride with structurally related cyclohexane derivatives and aromatic analogs, focusing on molecular features, physical properties, and economic aspects.

Structural Analogues with Cyclohexyl Backbones

Table 1: Key Cyclohexyl Derivatives and Their Properties

| Compound Name | CAS RN | Molecular Formula | Functional Groups | Melting Point (°C) | Price (JPY) | Key Differences vs. Target Compound |

|---|---|---|---|---|---|---|

| 1-Amino-1-cyclohexanecarboxylic acid | 2756-85-6 | C₇H₁₃NO₂ | Carboxylic acid, amino | >300 | 13,800/25g | Carboxylic acid replaces ethanone group |

| trans-2-Amino-1-cyclohexanecarboxylic acid | 5691-19-0 | C₇H₁₃NO₂ | Carboxylic acid, amino (trans) | 274–278 | 57,500/1g | Trans configuration, higher cost |

| cis-2-Aminocyclohexanol hydrochloride | 6936-47-6 | C₆H₁₄ClNO | Amino alcohol (cis), hydrochloride | 186–190 | 85,600/1g | Hydroxyl replaces ketone; cis stereochemistry |

| trans-2-Aminocyclohexanol hydrochloride | 5456-63-3 | C₆H₁₄ClNO | Amino alcohol (trans), hydrochloride | 172–175 | N/A | Trans stereochemistry; lower melting point |

Key Observations :

- Functional Group Impact: The replacement of the ethanone group with a carboxylic acid (e.g., 2756-85-6) or hydroxyl group (e.g., 6936-47-6) significantly alters polarity and reactivity. Carboxylic acids are more acidic, while hydroxyl groups enable hydrogen bonding .

- Stereochemistry : The cis/trans configurations (e.g., 5691-19-0 vs. 6936-47-6) influence melting points and solubility. Trans isomers often exhibit lower melting points due to reduced molecular symmetry .

Aromatic Analogues

2-Amino-1-(4-hydroxyphenyl)ethanone Hydrochloride

- CAS Synonyms: Keto Octopamine Hydrochloride, α-Amino-4-hydroxyacetophenone hydrochloride .

- Implications : The aromatic ring enhances UV activity and may alter bioavailability compared to the cyclohexyl counterpart. Such derivatives are often explored in neurotransmitter research (e.g., octopamine analogs) .

Stereochemical Variants

(R)-2-Aminocyclohexanol (CAS 931-16-8)

- Configuration: R-enantiomer of 2-aminocyclohexanol, lacking the ethanone group.

- Relevance : Highlights the importance of stereochemistry in biological activity. The target compound’s stereochemical profile (if resolved) could similarly impact its interactions in chiral environments .

Biological Activity

Overview

2-Amino-1-cyclohexylethanone hydrochloride, with the molecular formula CHClNO and a molecular weight of 177.67 g/mol, is a chemical compound that has garnered attention for its diverse biological activities. This compound is primarily used in research settings, particularly in biochemical studies and organic synthesis. Its unique structure allows it to interact with various biological targets, making it a valuable subject for pharmacological research.

The synthesis of this compound typically involves the reaction of cyclohexanone with ethylamine under controlled conditions. The compound can undergo several types of reactions, including:

- Oxidation : Converts the compound into corresponding ketones or carboxylic acids.

- Reduction : Can yield alcohols or amines.

- Substitution : The amino group can react with various electrophiles.

These reactions are crucial for its application in synthesizing other biologically active compounds.

The biological activity of this compound is largely attributed to its ability to modulate enzyme activity and interact with cellular receptors. It acts as an enzyme inhibitor or activator, influencing metabolic processes and signal transduction pathways within cells. This compound has shown promise in various therapeutic areas due to its potential to target specific molecular pathways.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. For instance, it has been evaluated for its effectiveness against various bacterial strains, demonstrating significant inhibition at certain concentrations. A case study involving Staphylococcus aureus indicated that this compound could inhibit bacterial growth effectively, suggesting potential applications in treating infections .

Anticancer Potential

In vitro studies have shown that this compound exhibits cytotoxic effects against cancer cell lines. One notable study reported that the compound induced apoptosis in human breast cancer cells by activating specific signaling pathways related to cell death. The mechanism involved the modulation of caspase activity, leading to increased apoptosis rates .

Neuroprotective Effects

Another area of interest is the neuroprotective effects of this compound. Research has indicated that it may protect neuronal cells from oxidative stress-induced damage, which is relevant in neurodegenerative diseases such as Alzheimer's. In animal models, administration of this compound resulted in improved cognitive function and reduced markers of neuroinflammation.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is critical for assessing its therapeutic potential. Studies have indicated that the compound has moderate bioavailability when administered orally, with peak plasma concentrations achieved within a few hours post-administration. The half-life varies depending on the route of administration but generally supports its use in both acute and chronic treatment settings .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| 2-Amino-1-cyclohexylethanone HCl | Antimicrobial, anticancer | Cyclohexyl group enhances activity |

| 2-Amino-1-phenylethanone HCl | Anticancer | Phenyl group alters receptor binding |

| 2-Amino-1-cyclopentylethanone HCl | Limited studies | Cyclopentyl group may reduce potency |

The comparison highlights the unique structural attributes of this compound that contribute to its distinct biological activity compared to similar compounds .

Q & A

Q. What are the recommended storage conditions for 2-Amino-1-cyclohexylethanone hydrochloride to ensure stability?

The compound should be stored at 2–8°C in airtight, light-resistant containers to prevent degradation. This is critical due to its hygroscopic nature and sensitivity to moisture, which can lead to hydrolysis or oxidation. Storage under inert gas (e.g., nitrogen) is advised for long-term stability . Purity verification via HPLC before use is recommended to confirm integrity .

Q. What spectroscopic methods are suitable for characterizing this compound?

Use a combination of techniques:

- NMR : Analyze proton environments (e.g., cyclohexyl protons at δ 1.2–2.1 ppm, ketone carbonyl at ~200–210 ppm in NMR) .

- FT-IR : Identify the carbonyl stretch (~1700 cm) and amine N-H stretches (~3300 cm) .

- Mass Spectrometry : Confirm molecular weight via ESI-MS (e.g., [M+H] for CHClNO at 175.6 g/mol) .

Q. How can the compound be purified after synthesis?

Recrystallization from ethanol or methanol is effective. For higher purity, column chromatography using silica gel with a gradient eluent (e.g., dichloromethane/methanol) is recommended. Monitor fractions via TLC (R ~0.3 in 9:1 CHCl:MeOH) .

Advanced Research Questions

Q. How can reaction conditions be optimized for synthesizing this compound via reductive amination?

- Catalyst Selection : Use sodium cyanoborohydride (NaBHCN) in methanol at pH 5–6 (acetic acid buffer) for selective amine formation .

- Temperature Control : Maintain 0–5°C during ketone and amine precursor mixing to minimize side reactions .

- Workup : Extract unreacted reagents with ethyl acetate, followed by aqueous acid washes to isolate the hydrochloride salt .

Q. What strategies resolve discrepancies in reported melting points (e.g., 262°C vs. 274–278°C)?

- Purity Assessment : Perform DSC analysis to detect impurities or polymorphic forms .

- Crystallization Solvent : Vary solvents (e.g., acetonitrile vs. ethanol) to isolate different crystalline phases. Cross-reference with literature using identical conditions .

Q. How to mitigate toxicity risks during handling?

- PPE : Use nitrile gloves, lab coats, and safety goggles. Conduct reactions in a fume hood to avoid inhalation .

- Waste Management : Neutralize acidic residues with sodium bicarbonate before disposal. Collect hazardous waste in labeled containers compliant with local regulations (e.g., 40 CFR Part 261 in the US) .

Q. What analytical approaches distinguish structural isomers (e.g., cis vs. trans cyclohexyl groups)?

- X-ray Crystallography : Resolve spatial arrangement of substituents .

- Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak IA) with hexane/isopropanol mobile phase to separate enantiomers .

- NOE NMR : Detect through-space proton interactions to confirm stereochemistry .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.